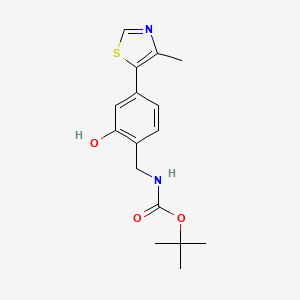

Tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate

Beschreibung

Tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate is a chemical compound with the molecular formula C27H38N4O5S. It is known for its role as a ligand in various biochemical applications, particularly in the recruitment of the von Hippel-Lindau protein. This compound is characterized by its complex structure, which includes a tert-butyl group, a hydroxybenzyl moiety, and a methylthiazolyl group.

Eigenschaften

Molekularformel |

C16H20N2O3S |

|---|---|

Molekulargewicht |

320.4 g/mol |

IUPAC-Name |

tert-butyl N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]carbamate |

InChI |

InChI=1S/C16H20N2O3S/c1-10-14(22-9-18-10)11-5-6-12(13(19)7-11)8-17-15(20)21-16(2,3)4/h5-7,9,19H,8H2,1-4H3,(H,17,20) |

InChI-Schlüssel |

HTKZMYCNJTYORK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)OC(C)(C)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate typically involves multiple steps. One common method starts with the reaction of (2S,4R)-1-tert-butoxycarbonyl-4-hydroxy-pyrrolidine-2-carboxylic acid with 4-(4-methylthiazol-5-yl)benzylamine in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent like dimethylformamide (DMF) .

Industrial Production Methods

On an industrial scale, the synthesis can be scaled up using large reactor vessels with controlled heating and cooling systems. The reactions are typically carried out in jacketed reactor vessels with mechanical stirring to ensure uniform mixing and temperature control .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The benzyl and thiazolyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction. Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Employed in the study of protein-ligand interactions, particularly in the recruitment of the von Hippel-Lindau protein.

Medicine: Investigated for its potential role in targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology.

Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate involves its role as a ligand that recruits the von Hippel-Lindau protein. This recruitment facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. The compound interacts with specific molecular targets and pathways involved in protein degradation, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S,R,S)-AHPC-BOC: A ligand used to recruit the von Hippel-Lindau protein.

dTRIM24: A selective bifunctional degrader of bromodomain-containing transcriptional regulator TRIM24.

(S,R,S)-AHPC hydrochloride: A ligand used in the recruitment of the von Hippel-Lindau protein for targeted protein degradation.

Uniqueness

Tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate is unique due to its specific structure, which allows it to effectively recruit the von Hippel-Lindau protein and facilitate targeted protein degradation. This makes it a valuable compound in the field of biochemical research and drug development .

Biologische Aktivität

Tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate, also known by its CAS number 1448191-54-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C21H27N3O4S

- Molecular Weight : 417.52 g/mol

- CAS Number : 1448191-54-5

Research indicates that the compound exhibits inhibitory activity against certain protein kinases, which are critical in various cellular processes including cell growth and division. Specifically, it has been shown to interact with cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. The binding affinity and selectivity for these targets can be attributed to the structural features of the compound, particularly its thiazole moiety, which enhances its interaction with the kinase domain .

Biological Activities

-

Anticancer Properties :

- Tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate has demonstrated potential as an anticancer agent by inhibiting CDK6, a kinase involved in cell cycle progression. Studies have shown that compounds with similar structures can effectively reduce tumor growth in vitro and in vivo models .

-

Inhibition of Kinase Activity :

- The compound has been characterized as a potent inhibitor of mutant forms of receptor tyrosine kinases such as KIT and PDGFRA, which are implicated in various cancers. The half-maximal inhibitory concentration (IC50) values for these interactions suggest high efficacy, particularly against mutations that confer resistance to other inhibitors .

- Selectivity Profile :

Case Studies

Several studies have explored the biological activity of this compound:

- Study 1 : A study published in the Journal of Medicinal Chemistry reported the synthesis and biological evaluation of a series of related compounds, highlighting the significant anticancer activity associated with modifications to the thiazole ring .

- Study 2 : Research conducted on cell lines expressing mutant forms of PDGFRA demonstrated that treatment with tert-butyl (2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)carbamate resulted in reduced proliferation and increased apoptosis, supporting its potential use in targeted cancer therapies .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.